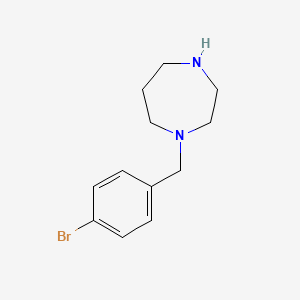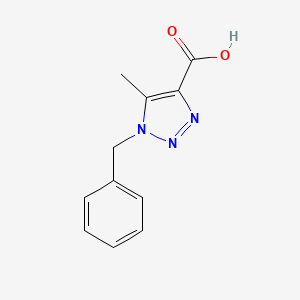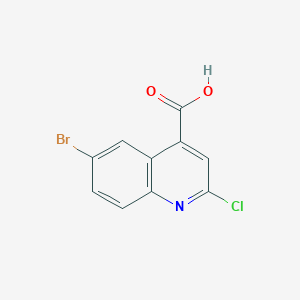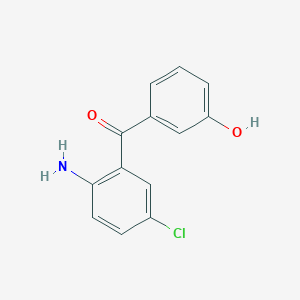
2-(1H-Pyrazol-3-Yl)Pyridine
Vue d'ensemble
Description
2-(1H-Pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This structural motif is of interest due to its potential applications in coordination chemistry and its relevance in the synthesis of biologically active compounds. The pyrazole and pyridine rings provide a versatile scaffold for further functionalization and the introduction of various substituents, which can significantly alter the chemical and physical properties of the resulting compounds .
Synthesis Analysis
The synthesis of 2-(1H-Pyrazol-3-yl)pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives has been reported, which are used as ligands in coordination chemistry . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, providing a direct route for the preparation of these compounds . Other synthetic approaches include the cyclization reaction from dichloro-methylnicotinonitrile to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds .
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrazol-3-yl)pyridine derivatives has been studied using various techniques such as X-ray crystallography. For example, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a pyrazolo[1,5-a]pyridine unit revealed a monoclinic spatial structure with coplanar aromatic rings . Similarly, the structure of novel 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives has been elucidated, showing the existence of these compounds as the 3-hydroxy tautomer .
Chemical Reactions Analysis
2-(1H-Pyrazol-3-yl)pyridine derivatives participate in various chemical reactions, forming complexes with different metals. For instance, iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives have been characterized, exhibiting intermolecular hydrogen bonding and partial spin-state transitions . Additionally, (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes have been synthesized and shown to be active catalysts in ethylene oligomerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrazol-3-yl)pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the photoluminescent properties of these compounds have been investigated, with some exhibiting blue fluorescence in methanol solution at room temperature . The introduction of bulky substituents can lead to the formation of supramolecular architectures through hydrogen bonding and other weak molecular interactions . The optical properties, such as absorption and fluorescence spectra, are also affected by the conjugation system present in the derivatives .
Applications De Recherche Scientifique
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383939, DTXSID201257571 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-Yl)Pyridine | |
CAS RN |
75415-03-1, 192711-21-0 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)



